molecular formula C15H9Br2N3 B009686 6,6''-Dibromo-2,2':6',2''-terpyridine CAS No. 100366-66-3

6,6''-Dibromo-2,2':6',2''-terpyridine

Cat. No. B009686
M. Wt: 391.06 g/mol
InChI Key: PYMBATDYUCQLBC-UHFFFAOYSA-N
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Description

6,6''-Dibromo-2,2':6',2''-terpyridine is a derivative of terpyridine, a class of compounds known for their ability to coordinate metals through their nitrogen atoms. Terpyridines, including 6,6''-Dibromo-2,2':6',2''-terpyridine, are crucial in the field of coordination chemistry due to their versatile binding properties and ability to form complex structures with metals. These compounds are used in a wide range of applications from catalysis to materials science (Housecroft, 2014).

Synthesis Analysis

The synthesis of 6,6''-Dibromo-2,2':6',2''-terpyridine involves brominated intermediates, which are key to introducing the bromo groups into the terpyridine scaffold. An efficient method to achieve this involves starting from citrazinic acid, leading to the formation of dibrominated bipyridine intermediates. These intermediates can then undergo further reactions to produce the target compound, showcasing the compound's accessibility for further functionalization and application in macromolecular and supramolecular chemistry (Amb & Rasmussen, 2006).

Molecular Structure Analysis

The molecular structure of terpyridine derivatives, including 6,6''-Dibromo-2,2':6',2''-terpyridine, is characterized by the presence of nitrogen donors that allow for metal coordination. The structure facilitates the formation of discrete aggregates and complexes, highlighting its significance in supramolecular chemistry (Liantonio et al., 2002).

Chemical Reactions and Properties

6,6''-Dibromo-2,2':6',2''-terpyridine participates in various chemical reactions, underscoring its role as a versatile ligand. Its bromo substituents make it a precursor for coupling reactions, enabling the synthesis of complex molecular architectures. The compound's ability to form coordination complexes with metals is utilized in constructing materials with desirable photophysical and electrochemical properties (Constable, 2007).

Physical Properties Analysis

The physical properties of 6,6''-Dibromo-2,2':6',2''-terpyridine, such as solubility and crystallinity, are influenced by its molecular structure and substituents. The bromo groups not only enhance its reactivity but also affect its physical characteristics, making it suitable for various applications in material science and coordination chemistry (Huo et al., 2011).

Chemical Properties Analysis

The chemical properties of 6,6''-Dibromo-2,2':6',2''-terpyridine are marked by its reactivity towards metal ions, forming complexes with diverse structures and functionalities. These complexes exhibit a range of optical and electronic properties, making them of interest for applications in light-emitting devices, sensors, and as catalysts in organic transformations (Wang et al., 2013).

Scientific Research Applications

  • Formation of Radical Cations of Nucleobases : 6,6''-Dibromo-2,2':6',2''-terpyridine is instrumental in forming radical cations of nucleobases in the gas phase, a key process in understanding molecular interactions and reactions (Lam et al., 2006).

  • Nanotechnology Applications : This compound is used in nanotechnology for stabilization, directed self-assembly, energy and/or electron transfer processes, and applications in nanoelectronics and catalysis (Winter et al., 2011).

  • Material Sciences and Solar Cells : Terpyridines functionalized with thiophene rings, a category to which 6,6''-Dibromo-2,2':6',2''-terpyridine belongs, find significant use in material sciences, particularly in solar cells and macromolecular sciences (Husson & Knorr, 2012).

  • Organic Synthesis and Ligand Design : This compound and its derivatives have potential applications in organic synthesis and ligand design, particularly in the context of macrocyclic chemistry (Constable & Lewis, 1982).

  • Applications in Biomedicine and Organometallic Catalysis : Terpyridines and their transition metal complexes, including those derived from 6,6''-Dibromo-2,2':6',2''-terpyridine, are utilized in various fields, including materials science, biomedicine, and organometallic catalysis (Winter et al., 2011).

  • Opto-Electronic Devices and Supramolecular Architectures : α-Conjugated terpyridines have potential applications in opto-electronic devices, life science, and supramolecular architectures (Wild et al., 2011).

  • Chelating Ligands in Supramolecular Chemistry : These compounds are important chelating ligands in supramolecular and macromolecular chemistry, as well as electrochemistry, facilitating the formation of complex structures (Heller & Schubert, 2003).

  • Supramolecular Coordination Oligomers : 2,2':6',2''-Terpyridine ligands, including 6,6''-Dibromo-2,2':6',2''-terpyridine, are versatile building blocks for supramolecular chemistry, aiding in the assembly of supramolecular coordination oligomers (Thompson, 1997).

  • Metal-Binding Domains in Supramolecular Chemistry : These compounds are significant metal-binding domains in supramolecular chemistry and are used in a variety of applications (Constable, 2007).

  • Homoleptic and Heteroleptic Metal Complexes : The compound is used in the preparation of homoleptic and heteroleptic metal complexes, examining their chemical and electrochemical properties (Fallahpour et al., 1999).

Safety And Hazards

6,6’‘-Dibromo-2,2’:6’,2’'-terpyridine is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2,6-bis(6-bromopyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Br2N3/c16-14-8-2-6-12(19-14)10-4-1-5-11(18-10)13-7-3-9-15(17)20-13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMBATDYUCQLBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=NC(=CC=C2)Br)C3=NC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401022
Record name 6,6''-Dibromo-2,2':6',2''-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6''-Dibromo-2,2':6',2''-terpyridine

CAS RN

100366-66-3
Record name 6,6''-Dibromo-2,2':6',2''-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,6''-Dibromo-2,2':6',2''-terpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
PJ Vallett, NH Damrauer - The Journal of Physical Chemistry A, 2013 - ACS Publications
Dissociative electron transfer reactions are prevalent in one-electron reduced aryl halides; however, calculations applied to charge-transfer excited states of metal complexes suggest …
Number of citations: 29 pubs.acs.org
M Heller, US Schubert - European Journal of Organic Chemistry, 2003 - Wiley Online Library
2,2′:6′,2′′‐Terpyridine compounds are important chelating ligands in a multitude of applications in the fields of supramolecular and macromolecular chemistry as well as …
GR Newkome, DC Hager, GE Kiefer - The Journal of Organic …, 1986 - ACS Publications
Two synthetic approaches to haloterpyridines are herein described. The first method involved direct halogenation of terpyridine JV-oxides with POCl3 to generate a mixture of …
Number of citations: 63 pubs.acs.org
AMWC Thompson - Coordination Chemistry Reviews, 1997 - Elsevier
The tridentate ligand 2,2′:6′,2″-terpyridine is becoming increasingly widely used. Appended substituent groups may be utilized to tailor the properties of its complexes. 2,2′:6′,2″…
Number of citations: 295 www.sciencedirect.com
JL Oliveira, MJ Silva, T Florêncio, K Urgin, S Sengmany… - Tetrahedron, 2012 - Elsevier
One step nickel-catalyzed electroreductive homocoupling among 2-bromopicolines and 2-bromopyridine has been investigated by our group in an undivided cell and using zinc or iron …
Number of citations: 20 www.sciencedirect.com
C Wei, Y He, X Shi, Z Song - Coordination chemistry reviews, 2019 - Elsevier
As an NNN-tridentate ligand, the 2,2′:6′,2″-terpyridine plays an important role in coordination chemistry. With three coordination sites and low LUMO, terpyridine and its derivatives …
Number of citations: 162 www.sciencedirect.com
AKY Lam, BF Abrahams, MJ Grannas… - Dalton …, 2006 - pubs.rsc.org
Electrospray ionization (ESI) tandem mass spectrometry (MS/MS) of ternary copper(II) complexes of [Cu(terpyX)(M)]2+ (where terpyX = is a substituted 2,2′:6′,2″-terpyridine ligand; …
Number of citations: 21 pubs.rsc.org
Y Uchida, M Okabe, H Kobayashi, S Oae - Synthesis, 1995 - thieme-connect.com
Thieme E-Journals - Synthesis / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search Author …
Number of citations: 9 www.thieme-connect.com
B Yin, X Liang, W Zhu, L Xu, M Zhou, J Song - Chinese Chemical Letters, 2018 - Elsevier
6,6″-Terpyridylene bridged cyclic porphyrin dimer 2Ni, trimer 3Ni, tetramer 4Ni and pentamer 5Ni were obtained through Suzuki-Miyaura coupling reaction of β,β′-diboryl Ni(II) …
Number of citations: 13 www.sciencedirect.com
A Onoda, K Kawakita, T Okamura… - … Section E: Structure …, 2003 - scripts.iucr.org
(IUCr) A distorted square-planar PdII complex with a shortened Pd—Cl bond induced by the bulky terpyridyl ligand 6,6′′-dimesityl-2,2′:6′,2′′-terpyridine Journal logo Acta …
Number of citations: 8 scripts.iucr.org

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